Direct Biochemical Activity: TDP1 Enzyme Inhibition Compared to a Reference Inhibitor
The target compound demonstrates measurable inhibitory activity against human tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme. While less potent than a highly optimized lipophilic nucleoside inhibitor (2',3',5'-Tri-O-benzoyl-5-iodouridine, IC50 = 0.6 μM [1]), the target compound exhibits an IC50 of 31.6 μM, confirming its ability to engage this therapeutically relevant target and providing a baseline for structure-activity relationship (SAR) studies [2].
| Evidence Dimension | Inhibitory activity against human TDP1 (IC50) |
|---|---|
| Target Compound Data | 31.6 μM (3.16E+4 nM) |
| Comparator Or Baseline | 2',3',5'-Tri-O-benzoyl-5-iodouridine: 0.6 μM |
| Quantified Difference | 52.7-fold lower potency |
| Conditions | Alpha high-throughput screening assay, 30-minute incubation, 0.01% Tween-20 [2] |
Why This Matters
This quantitative benchmark establishes the compound as a validated starting point for medicinal chemistry optimization, differentiating it from inactive or untested in-class analogs.
- [1] Zakharenko, A. L., Luzina, O. A., Sokolov, D. N., Zakharova, O. D., Rakhmetova, A. S., Chepanova, A. A., Dyrkheeva, N. S., Salakhutdinov, N. F., & Lavrik, O. I. (2020). Inhibition of Tyrosyl-DNA Phosphodiesterase 1 by Lipophilic Pyrimidine Nucleosides. Molecules, 25(16), 3694. View Source
- [2] BindingDB. (2012). BDBM50378676 (CHEMBL591965) Activity Data: Inhibition of human tyrosyl-DNA phosphodiesterase 1. Retrieved April 21, 2026. View Source
